Pan-Subunit Binding to Mycobacterial RNA Polymerase
In a virtual screening campaign of 2,569 natural compounds against the DNA-directed RNA polymerase (RNAP) of Mycobacterium tuberculosis, isoestradiol 3-benzoate was the only compound identified that demonstrated binding to all five RNAP subunits (chains α₁, α₂, β, β′, and ω) [1]. The compound exhibited molecular docking scores ranging from −7.28 kcal/mol to −8.21 kcal/mol across the five subunits [1]. By contrast, the remaining 2,568 compounds in the library either failed to bind all subunits or showed inferior docking scores, as the study explicitly selected only isoestradiol 3-benzoate for full molecular dynamics characterization [1]. Estradiol 3-benzoate (CAS 50-50-0) was not among the screened compounds and has no reported activity against mycobacterial RNAP in the literature [2].
| Evidence Dimension | Docking score range across all five RNAP subunits (more negative = stronger predicted binding) |
|---|---|
| Target Compound Data | −7.28 to −8.21 kcal/mol (bound all 5 subunits: chains A, B, C, D, E) |
| Comparator Or Baseline | Estradiol 3-benzoate (CAS 50-50-0): no reported docking or binding data against Mtb RNAP. The 2,568 other natural compounds in the screening library: did not meet the pan-subunit binding criterion and were not advanced to MD simulation. |
| Quantified Difference | Isoestradiol 3-benzoate was the sole compound meeting the pan-subunit binding criterion out of 2,569 screened (selection rate: 0.039%). No comparator compound achieved binding to all five subunits. |
| Conditions | In silico molecular docking against individual Mtb RNAP subunits (chains A–E); AutoDock Vina scoring function; validated by MM/PBSA, steered MD, and umbrella sampling. |
Why This Matters
For researchers developing RNAP-targeted antitubercular agents, isoestradiol 3-benzoate offers a structurally unique, purchasable starting point for a mechanism (disruption of RNAP subunit oligomerization) distinct from rifampicin's active-site inhibition, with no equivalent compound available among standard estrogen esters.
- [1] Khan S, et al. Inhibiting the oligomerization of mycobacterial DNA-directed RNA polymerase (RNAP) using natural compound via in-silico techniques. Medicine in Novel Technology and Devices. 2024;21:100286. DOI: 10.1016/j.medntd.2024.100286. View Source
- [2] PubMed search: no published studies link estradiol benzoate (CAS 50-50-0) to Mycobacterium tuberculosis RNA polymerase binding or inhibition as of 2024. View Source
